![molecular formula C16H11ClF3N3O B5610662 N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5610662.png)
N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine
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Overview
Description
Quinazoline derivatives, such as N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine, are known for their broad spectrum of biological activities. These compounds have been the subject of extensive synthetic efforts aimed at developing new therapeutic agents.
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves multi-step reactions, starting from readily available precursors. For example, Ouyang et al. (2016) developed a rapid synthetic method for a related compound through substitution, nucleophilic substitution reaction, and reduction reaction, optimizing the synthetic process for better yield and efficiency (Ouyang et al., 2016).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is typically confirmed using spectroscopic methods and, in some cases, X-ray crystallography. For instance, Wu et al. (2022) characterized the molecular structure of a quinazoline compound using NMR, MS, FT-IR spectroscopy, and X-ray diffraction, providing detailed insights into the compound's geometrical parameters and electronic structure (Wu et al., 2022).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O/c1-24-13-7-6-9(17)8-12(13)21-14-10-4-2-3-5-11(10)22-15(23-14)16(18,19)20/h2-8H,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJLRGNZQSAAQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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